2-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are recognized for their diverse applications in organic synthesis and medicinal chemistry. The compound features a pyrazole ring with a methyl substitution at the 4-position and a propanoic acid moiety, making it a subject of interest for various chemical and biological studies. Its unique structure allows for potential applications in pharmaceuticals and agrochemicals.
The compound can be synthesized through various methods, utilizing readily available starting materials. It is often studied in the context of its synthetic routes, biological activities, and potential applications in drug development.
2-(4-methyl-1H-pyrazol-1-yl)propanoic acid is classified as an organic compound, specifically a carboxylic acid due to the presence of the propanoic acid functional group. Its classification within the pyrazole family highlights its structural characteristics and potential reactivity.
The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid can be achieved through several methods, including:
The reaction conditions often include controlled temperatures and pressures to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation may also be employed to enhance reaction efficiency.
The molecular structure of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid consists of:
This structure can be represented as follows:
Key data regarding its molecular properties include:
2-(4-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Reagents commonly used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various acids and bases. Controlled temperatures and pressures are crucial for achieving selective transformations.
The reactions involving this compound yield various products, including amino derivatives, oxides, and substituted pyrazole derivatives that serve as intermediates for more complex molecules.
The mechanism of action for 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects such as:
Key physical properties include:
Chemical properties include:
Relevant data regarding these properties help inform its handling and application in laboratory settings.
2-(4-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
In addition to its scientific uses, this compound finds applications in industries such as agrochemicals and dyes, highlighting its versatility beyond laboratory research.
The therapeutic application of pyrazoles spans over a century, beginning with antipyrine (phenazone), synthesized by Ludwig Knorr in 1883 as one of the first synthetic antipyretics. This breakthrough initiated systematic exploration of pyrazole medicinal chemistry. By the mid-20th century, phenylbutazone emerged as a mainstay anti-inflammatory agent, though safety concerns later limited its use. The 1990s witnessed a quantum leap with the development of selective COX-2 inhibitors, exemplified by celecoxib, which established pyrazole as a scaffold capable of exquisite target selectivity. Recent years have seen an acceleration in pyrazole-containing drug approvals, particularly in oncology and immunology, with agents like pirtobrutinib (2023, Bruton's tyrosine kinase inhibitor) and zavegepant (2023, CGRP receptor antagonist) demonstrating clinical impact [2] [5] .
Table 1: Evolution of Pyrazole-Based Therapeutics
Era | Key Milestone Compounds | Therapeutic Area | Impact |
---|---|---|---|
1880s | Antipyrine | Analgesic/Antipyretic | First synthetic pyrazole drug |
1950s | Phenylbutazone | Anti-inflammatory | Introduced pyrazolidinediones |
1990s | Celecoxib | COX-2 Inhibition | Validated target selectivity |
2000s | Rimonabant, Sildenafil | Metabolic/ED | Multi-billion dollar markets |
2010-2023 | Pirtobrutinib, Zavegepant, Lenacapavir | Oncology, Migraine, HIV | Targeted therapies for resistant diseases |
The structural evolution reveals increasing sophistication: Early derivatives featured simple 1,3,5-trisubstitution (e.g., antipyrine), while modern drugs incorporate complex fused systems (e.g., niraparib's indazole core) and strategic fluorine placement (e.g., lenacapavir's polyfluorinated pyrazole) to optimize pharmacology. This progression underscores the scaffold's adaptability to diverse therapeutic targets [2] [4].
The 4-methylpyrazole unit serves as a critical pharmacophore in contemporary drug design. Methyl substitution at the pyrazole C4 position provides distinct electronic and steric advantages that profoundly influence ligand-target interactions. Compared to unsubstituted pyrazoles, 4-methyl derivatives demonstrate enhanced metabolic stability by blocking oxidative pathways at this vulnerable position. The methyl group's moderate lipophilic character (π = 0.56) strategically increases membrane permeability without compromising aqueous solubility, striking an optimal balance for oral bioavailability [1] [4].
Table 2: Impact of 4-Methyl Substitution on Pyrazole Properties
Property | Unsubstituted Pyrazole | 4-Methylpyrazole | Biological Consequence |
---|---|---|---|
log P | -0.04 | 0.52 | Enhanced membrane permeability |
pKa (N2) | 2.49 | 2.87 | Moderated basicity for pH tuning |
Metabolic Vulnerability | High at C4 | Reduced | Improved metabolic stability |
Steric Bulk (Es) | 0 (reference) | -0.17 | Targeted steric hindrance without excessive bulk |
The methyl group's electron-donating effect (+I effect) subtly modulates the heterocycle's electron density, influencing hydrogen-bonding capacity and dipole moments. This electronic tuning is exemplified in edoxaban, where the 4-methylpyrazole contributes to factor Xa binding specificity. Similarly, in CDMPO (an anti-neuroinflammatory pyrazole derivative), the methyl group optimizes CNS penetration while maintaining target affinity within the microglial signaling pathways [1] [6] [8]. The steric protection afforded by the methyl group also reduces undesired ring oxidation, a key advantage observed in pirtobrutinib's pharmacokinetic profile [2].
The propanoic acid moiety in 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid provides indispensable biopharmaceutical functionality. Carboxylic acids serve as versatile bioisosteres for multiple anionic groups, enabling targeted interactions with enzymatic and receptor binding sites. The acidic proton (pKa ~4.2) permits ionization under physiological conditions, enhancing solubility for formulation development while facilitating ionic interactions with basic residues (Lys, Arg, His) in target proteins. This carboxylic acid group also enables molecular conformation control through intramolecular hydrogen bonding with the pyrazole nitrogen, potentially pre-organizing the molecule for target binding [4] [6].
Table 3: Carboxylic Acid Bioisosteres in Pyrazole Drug Design
Bioisostere | Example Compound | pKa | Key Advantages | Limitations |
---|---|---|---|---|
Carboxylic Acid | 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | 4.0-4.5 | Strong H-bonding, Ionic interactions | Potential Phase II metabolism |
Tetrazole | Losartan (non-pyrazole) | 4.5-4.9 | Enhanced metabolic stability | Synthetic complexity |
Acyl Sulfonamide | Celecoxib | 4.8-5.2 | Directional H-bonding | Increased molecular weight |
Hydroxamic Acid | Vorinostat (non-pyrazole) | 8.5-9.0 | Metal chelation | Reduced cell permeability |
Phosphonate | Foscarnet (non-pyrazole) | 0.5-1.0, 5.5-6.5 | Charge delocalization | Poor oral bioavailability |
Medicinal chemists leverage carboxylic acids for prodrug derivatization through esterification, amidation, or conjugate formation. This strategy is exemplified in omidenepag isopropyl, a prodrug for glaucoma treatment where the isopropyl ester masks the carboxylic acid until hydrolysis in ocular tissues. The propanoic acid spacer in 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid provides optimal distance geometry between the pyrazole nucleus and the acidic group, potentially enabling simultaneous engagement with complementary binding pockets [4] [6]. This spatial arrangement is crucial for compounds like CDMPO, where the carboxylic acid participates in neuroinflammation modulation through TLR4/NF-κB pathway interactions [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7